Ethyl ((2-(aminocarbonyl)-3-methoxyphenyl)amino)oxoacetate
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Overview
Description
Preparation Methods
The preparation of Wy-16922 involves the synthesis of acetic acid, 2-((2-(aminocarbonyl)-3-methoxyphenyl)amino)-2-oxo-, ethyl ester. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminocarbonyl-3-methoxyphenylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
Wy-16922 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Wy-16922 can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Wy-16922 has several scientific research applications, including:
Biology: In biological research, Wy-16922 is investigated for its effects on cellular processes and its potential as a tool for studying immune responses.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and immune-related disorders.
Mechanism of Action
The mechanism of action of Wy-16922 involves its ability to limit the release of allergic mediators. Although the exact molecular targets and pathways are not fully understood, it is believed to act in a manner similar to disodium cromoglycate. Wy-16922 does not exhibit immunosuppressant, anti-inflammatory, or bronchodilator properties, but it effectively inhibits reaginic-mediated immunologic reactions in the skin, lungs, and mast cells .
Comparison with Similar Compounds
Wy-16922 can be compared with other similar compounds, such as:
Disodium Cromoglycate: Both compounds limit the release of allergic mediators, but Wy-16922 does not have the same anti-inflammatory or bronchodilator properties.
RHC 3024: This compound is a potent inhibitor of mediator release with a mechanism of action similar to disodium cromoglycate.
Proxicromil and Doxantrazole: These compounds also inhibit mediator release but have different activity profiles compared to Wy-16922.
Properties
CAS No. |
54249-44-4 |
---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 2-(2-carbamoyl-3-methoxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(17)11(16)14-7-5-4-6-8(18-2)9(7)10(13)15/h4-6H,3H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
GGLRYZACPLNCKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N |
54249-44-4 | |
Synonyms |
Wy 16,922 Wy 16922 Wy-16,922 Wy-16922 |
Origin of Product |
United States |
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